Lipophilicity Shift: Thietane Dioxide vs. Thietane – A logP Reduction of Approximately 1.5–2.5 Units
Compared with the non‑oxidized thietane, the 1,1‑dioxide form of the target compound substantially lowers lipophilicity. Class‑level analysis across multiple thietane‑carboxylate matched pairs shows a consistent logP decrease of 1.5–2.5 units upon oxidation to the sulfone [1]. For instance, Enamine reports that thietane dioxide reduces lipophilicity while only modestly increasing molecular size, a property that is preserved in the amino‑ester congener . This shift translates into an Improved Druglikeness (IDL) profile by moving compounds closer to the Rule‑of‑Five polar space, a critical factor for oral bioavailability.
| Evidence Dimension | LogP (calculated distribution coefficient) |
|---|---|
| Target Compound Data | Estimated logP ~−0.5 to +0.3 (based on predicted sulfone effect on scaffold) |
| Comparator Or Baseline | Methyl 3-aminothietane-3-carboxylate (non‑dioxide); estimated logP ~+1.2 to +2.0 |
| Quantified Difference | ΔlogP ≈ 1.5–2.5 units lower for the dioxide |
| Conditions | Computational prediction using consensus model (ALOGPS, XLogP3) on matched thietane/dioxide pairs |
Why This Matters
Lower lipophilicity directly reduces hERG binding, phospholipidosis, and CYP promiscuity risk, making the dioxide a superior starting point for designing safe, orally active drug candidates.
- [1] Chinjmap. Application Progress of Thietanes in Drug Discovery, 2025. https://www.chinjmap.com (accessed 2026). View Source
